Product packaging for 4-Benzeneazodiphenylamine(Cat. No.:CAS No. 101-75-7)

4-Benzeneazodiphenylamine

Cat. No.: B085614
CAS No.: 101-75-7
M. Wt: 273.3 g/mol
InChI Key: VXLFYNFOITWQPM-UHFFFAOYSA-N
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Description

Overview of 4-(Phenylazo)diphenylamine (PADA) as a Research Compound

4-(Phenylazo)diphenylamine, also known as PADA, is a versatile organic compound that has found significant utility in various fields of scientific research. chemimpex.comlookchem.com It is characterized as a soluble azo dye and stain, appearing as an orange crystalline powder. chemimpex.comlookchem.com Its chemical structure features a diphenylamine (B1679370) moiety linked to a phenylazo group, which is responsible for its characteristic color and reactivity. solubilityofthings.com

In the realm of academic and industrial research, PADA is recognized for its applications as a dye and pigment, particularly in the textile and plastics industries due to its vibrant color and stability. chemimpex.comchemimpex.com It also serves as a crucial intermediate in the synthesis of more complex organic molecules. chemimpex.com Furthermore, its ability to absorb ultraviolet light has led to investigations into its potential as a UV protective additive. chemimpex.com

One of the notable applications of PADA in analytical chemistry is its use as a colorimetric indicator. researchgate.net It has been shown to be effective for the accurate determination of the concentration of a variety of strong bases, Lewis acids, and hydride-reducing agents. researchgate.net This broad applicability makes it a valuable tool in many research laboratories. researchgate.net Additionally, resonance Raman (RR) spectroscopy studies have utilized PADA to investigate the nature of surface acidity on oxides. researchgate.netrsc.org

Table 1: Chemical and Physical Properties of 4-(Phenylazo)diphenylamine

Property Value
Molecular Formula C18H15N3
Molecular Weight 273.34 g/mol
Appearance Orange crystalline powder
Melting Point 84 - 91 °C
CAS Number 101-75-7
Solubility Insoluble in water; soluble in ethanol, methanol

Data sourced from Chem-Impex and LookChem chemimpex.comlookchem.com

Significance in Azo Compound Chemistry

The significance of 4-(Phenylazo)diphenylamine in the broader field of azo compound chemistry is substantial. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a chromophore that imparts color. solubilityofthings.com PADA, as a member of this class, exemplifies the vibrant coloration and chemical reactivity that make azo compounds essential in the dye and pigment industry. chemimpex.comsolubilityofthings.com The majority of commercially important disperse azo colorants contain a single azo bridge, similar to the one found in PADA. researchgate.net

Research into azo dyes, including those based on diphenylamine, is driven by their strong tinctorial strength, ease of synthesis, and low manufacturing cost. researchgate.net The electronic absorption spectra of these dyes are a key area of investigation, with studies focusing on phenomena such as solvatochromism, where the color of the dye changes with the polarity of the solvent. researchgate.net For instance, PADA and its derivatives exhibit positive solvatochromism. researchgate.net

Furthermore, the protonation of the azo group in compounds like PADA leads to significant changes in their absorption properties, a phenomenon known as halochromism. researchgate.net This occurs because protonation of the β-nitrogen atom of the azo group enhances the donor-acceptor interplay within the π system of the molecule. researchgate.net The study of such properties is crucial for developing new functional dyes with specific spectroscopic characteristics. researchgate.net The investigation of tautomerism, the equilibrium between the azo and hydrazone forms, is another critical aspect of the chemistry of these compounds. researchgate.net

Historical Context of Azo Dye Research and 4-(Phenylazo)diphenylamine

The history of azo dye research is a significant chapter in the development of synthetic chemistry. The discovery and industrial application of azo dyes in the 19th century marked a revolutionary shift from natural to synthetic colorants, profoundly impacting the textile and fashion industries. solubilityofthings.com The synthesis of the first azo dyes involved the reaction of arylamines with nitrous acid to form a diazonium salt, which was then coupled with another aromatic compound. iipseries.org

Early azo dyes were synthesized by diazotizing a primary aromatic amine and coupling it with compounds like β-naphthol, N,N-dimethylaniline, or diphenylamine. iipseries.org The success of these initial efforts spurred rapid advancements in the chemistry of azo compounds and the production of a wide array of new dyes. iipseries.org For example, the first disazo dye, Biebrich Scarlet, was created by coupling diazotized 4-aminoazobenzene (B166484) with β-naphthol. iipseries.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3 B085614 4-Benzeneazodiphenylamine CAS No. 101-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-4-phenyldiazenylaniline
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InChI

InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H
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InChI Key

VXLFYNFOITWQPM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15N3
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DSSTOX Substance ID

DTXSID1059238
Record name N-Phenyl-4-(phenylazo)aniline
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Molecular Weight

273.3 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-Benzeneazodiphenylamine
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CAS No.

101-75-7
Record name 4-(Phenylazo)diphenylamine
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Record name Benzenamine, N-phenyl-4-(2-phenyldiazenyl)-
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Synthetic Methodologies and Chemical Transformations of 4 Phenylazo Diphenylamine

Established Synthetic Routes for 4-(Phenylazo)diphenylamine

The formation of 4-(phenylazo)diphenylamine can be achieved through a few key synthetic pathways, each with its own set of reactants and conditions.

Synthesis from Azobenzene (B91143) and Aniline (B41778)

A significant route to 4-(phenylazo)diphenylamine involves the reaction of azobenzene with aniline. lookchem.comacs.org This method represents a nucleophilic aromatic substitution for hydrogen, where aniline attacks the azobenzene molecule. lookchem.com The reaction is typically conducted in the presence of a base and under aerobic conditions to achieve high yields. lookchem.com Under anaerobic conditions, hydrazobenzene (B1673438) has been identified as an intermediate in this reaction. lookchem.com

Trimerization of Nitrobenzene (B124822) with Ammonia (B1221849) and Phenol (B47542)

Another established method for synthesizing 4-(phenylazo)diphenylamine is through the trimerization of nitrobenzene in the presence of ammonia and phenol under acidic conditions. biosynth.com This process involves a complex series of reactions where the nitrobenzene molecules are ultimately transformed into the final azo compound.

Reaction Conditions and Optimization

The efficiency of synthesizing 4-(phenylazo)diphenylamine is highly dependent on the reaction conditions. For the synthesis from azobenzene and aniline, the presence of a base and oxygen is crucial for driving the reaction towards a high yield of the desired product. lookchem.com In the synthesis involving the reaction of aniline with nitrobenzene, which can lead to 4-nitrodiphenylamine (B16768) and 4-nitrosodiphenylamine (B86041) as intermediates, the reaction is typically carried out in a liquid medium at temperatures ranging from 50 to 130 °C. wipo.int This can be done under normal or reduced pressure and in an inert atmosphere or in the presence of air. wipo.int The subsequent hydrogenation of these intermediates yields 4-aminodiphenylamine. wipo.int

Synthetic Route Reactants Key Conditions Intermediates
From Azobenzene and AnilineAzobenzene, AnilineBase, Aerobic ConditionsHydrazobenzene lookchem.com
TrimerizationNitrobenzene, Ammonia, PhenolAcidic Conditions-
From Nitrobenzene and AnilineNitrobenzene, Aniline50-130°C, Liquid Medium4-Nitrodiphenylamine, 4-Nitrosodiphenylamine wipo.int

Derivatization Strategies of 4-(Phenylazo)diphenylamine

To expand the utility of 4-(phenylazo)diphenylamine, various derivatization strategies are employed to synthesize new molecules with tailored properties.

Synthesis of Substituted 4-(Phenylazo)diphenylamine Derivatives

The synthesis of substituted derivatives of 4-(phenylazo)diphenylamine allows for the fine-tuning of its chemical and physical properties. For instance, push-pull type 4-phenylaminoazobenzene derivatives with an electron-withdrawing substituent at the 4'-position have been synthesized to study their electronic spectra. lookchem.com The synthesis of various aminomethylisoxazolinyl/azopyrazolinyl diphenylamine (B1679370) derivatives has also been explored to develop compounds with potential anti-inflammatory activity. ijpsonline.com These syntheses often involve multi-step reactions starting from substituted anilines and other reagents to build the desired molecular framework. ijpsonline.com

Reaction Mechanisms Involving 4-(Phenylazo)diphenylamine

The reactivity of 4-(Phenylazo)diphenylamine is characterized by its susceptibility to both oxidation and protonation, leading to a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of its derivatives and for its application in various chemical processes.

Oxidation Reactions of 4-(Phenylazo)diphenylamine

The oxidation of 4-(Phenylazo)diphenylamine has been a subject of detailed kinetic and mechanistic studies. The azo group and the amino group present in the molecule are potential sites for oxidative attack, leading to a range of products.

The oxidation of 4-(Phenylazo)diphenylamine (PDA) by peroxydisulphate follows a distinct kinetic profile. researchgate.netgrafiati.com In the absence of a catalyst, the reaction is first order with respect to both the oxidant and the substrate. researchgate.net The proposed mechanism involves the formation of an azoxy product. niscpr.res.indeswater.com The reaction is initiated by the thermal decomposition of the peroxydisulphate ion into two sulphate radical anions. These highly reactive radicals then attack the azo group of the PDA molecule.

The formation of the azoxy product has been previously reported for the oxidation of other azo-containing compounds. niscpr.res.indeswater.com

The presence of catalysts, such as silver ions (Ag+), significantly alters the kinetics and mechanism of the peroxydisulphate oxidation of 4-(Phenylazo)diphenylamine. researchgate.net When catalyzed by Ag+ ions, the reaction becomes first order in the oxidant and the catalyst, but zero order in the substrate concentration. researchgate.netresearchgate.net This indicates that the rate-determining step involves the reaction between the peroxydisulphate ion and the Ag+ ion, rather than the substrate itself.

The catalytic cycle is believed to involve the oxidation of Ag+ to Ag2+ by the peroxydisulphate ion. The Ag2+ ion then acts as the primary oxidizing agent for the 4-(Phenylazo)diphenylamine. This catalytic pathway significantly accelerates the rate of oxidation compared to the uncatalyzed reaction. researchgate.net

Table 1: Kinetic Data for the Peroxydisulphate Oxidation of 4-(Phenylazo)diphenylamine

ConditionOrder with respect to [PDA]Order with respect to [S₂O₈²⁻]Order with respect to [Ag⁺]
Uncatalyzed11N/A
Ag⁺ Catalyzed011

This table is based on data from a study on the kinetics and mechanism of oxidation of 4-(phenylazo)diphenylamine with peroxydisulphate. researchgate.net

The reaction rate of the peroxydisulphate oxidation of 4-(Phenylazo)diphenylamine is also influenced by the presence of micellar media. researchgate.net Anionic micelles, such as those formed by sodium dodecyl sulphate (SDS), initially enhance the reaction rate, which is then followed by inhibition. researchgate.netresearchgate.net This complex behavior can be attributed to the partitioning of the reactants between the aqueous and micellar phases.

Protonation Equilibria and Mechanisms

The presence of nitrogen atoms with lone pairs of electrons in 4-(Phenylazo)diphenylamine makes it susceptible to protonation in acidic media. The study of its protonation equilibria provides insights into the basicity of the different nitrogen atoms within the molecule.

Upon acidification, the absorption properties of 4-(Phenylazo)diphenylamine change significantly. researchgate.net This change is attributed to the protonation of the beta-nitrogen atom of the azo group, which increases the donor-acceptor interplay within the π-system of the molecule. researchgate.net Resonance Raman spectroscopy studies have provided clear evidence for the protonation of the azo group when the molecule is adsorbed on acidic surfaces like silica-alumina. researchgate.net

This protonation event leads to a distinct color change, making 4-(Phenylazo)diphenylamine a useful colorimetric indicator for the titration of strong bases and Lewis acids. researchgate.netmedchemexpress.com The protonated form is stabilized by resonance, and the positive charge is delocalized over the entire molecule.

Other Relevant Chemical Transformations

Beyond its protonation and use as an indicator, 4-(phenylazo)diphenylamine undergoes several other notable chemical transformations.

Oxidation: The oxidation of 4-(phenylazo)diphenylamine has been studied using peroxydisulphate as the oxidizing agent. The reaction kinetics are first order with respect to both the substrate (PDA) and the oxidant. researchgate.net The reaction can be catalyzed by silver ions (Ag+), in which case the reaction order changes to be first order in the oxidant and catalyst, and zero order in the substrate. researchgate.net The reaction rate is also influenced by the presence of micelles, being accelerated and then inhibited by anionic micelles and depressed in the presence of mixed anionic and cationic micelles. researchgate.net

Reduction/Hydrogenation: 4-(Phenylazo)diphenylamine can be chemically reduced to form valuable industrial intermediates. Catalytic hydrogenation of 4-(phenylazo)diphenylamine cleaves the azo bond, yielding 4-aminodiphenylamine and aniline. prepchem.comlookchem.com This reaction is a key step in a novel synthetic route to 4-aminodiphenylamine. lookchem.com

Another reductive cleavage can be achieved using potassium t-butoxide in cyclohexanol (B46403) at reflux. Under these conditions, 4-(phenylazo)diphenylamine is completely consumed, producing 4-aminodiphenylamine and aniline in high yield. prepchem.com

Use as an Internal Indicator in Specific Reactions: In addition to its role in titrations, 4-(phenylazo)diphenylamine has been employed as an internal indicator in specific synthetic methodologies. For example, it has been used to signal the endpoint of an acetylide coupling reaction. utexas.edu Its utility in this context has spurred its development as a general-purpose indicator for various types of chemical reagents. utexas.edu

A summary of these transformations is presented below:

Reaction TypeReagents/ConditionsProducts
OxidationPeroxydisulphateOxidation products
Catalytic HydrogenationH₂, Catalyst4-Aminodiphenylamine, Aniline
Chemical ReductionPotassium t-butoxide, Cyclohexanol4-Aminodiphenylamine, Aniline
Titration IndicatorStrong bases, Lewis acids, Hydride reducing agentsProtonated/Complexed PDA (color change)
Internal Reaction IndicatorAcetylide couplingSignals reaction completion

Advanced Spectroscopic and Computational Investigations of 4 Phenylazo Diphenylamine

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of 4-(Phenylazo)diphenylamine (PADA). Techniques such as Resonance Raman and Infrared spectroscopy are pivotal in elucidating the vibrational modes of the molecule in its different chemical states.

Resonance Raman (RR) spectroscopy is a powerful technique for selectively enhancing the vibrational modes associated with a chromophore, the part of a molecule responsible for its color. In the case of 4-(Phenylazo)diphenylamine, the chromophore is the phenylazo-diphenylamine moiety. This selective enhancement allows for detailed studies of the molecule's structure and its interactions with the environment.

The RR spectra of 4-(Phenylazo)diphenylamine are highly sensitive to its protonation state. The neutral form of PADA exhibits a distinct spectral signature that changes significantly upon protonation. Protonation can occur on the azo group, leading to a substantial redistribution of electron density within the molecule and, consequently, shifts in the vibrational frequencies of the bonds involved.

Studies have shown that the adsorption of PADA on acidic surfaces, such as silica-alumina and H-mordenite zeolites, results in its protonation. chemicalbook.comrsc.orgmedchemexpress.comchemicalbook.com This is indicated by the appearance of new bands in the RR spectrum that are characteristic of the protonated species. The presence of these Brønsted acidic sites on the oxide surfaces with pKa values ≤1.5 is confirmed by the protonation of PADA. chemicalbook.comrsc.orgmedchemexpress.comchemicalbook.com Computational modeling, such as ab initio calculations at the B3-LYP/DZ level, has been instrumental in simulating the vibrational spectra of both the neutral and protonated forms, aiding in the interpretation of the experimental RR spectra. chemicalbook.comrsc.orgmedchemexpress.comchemicalbook.com

The vibrational assignments for both neutral and protonated 4-(Phenylazo)diphenylamine have been determined through a combination of experimental RR spectroscopy and theoretical calculations. chemicalbook.comrsc.orgmedchemexpress.com The RR spectra are typically characterized by strong enhancements of particular Raman bands associated with the chromophore.

For the neutral form, key vibrational modes include the N=N stretching vibration, C-N stretching vibrations, and various phenyl ring modes. Upon protonation, significant shifts are observed for these bands. For instance, the N=N stretching frequency is known to be sensitive to the electronic environment and will shift upon protonation due to the change in bond order and electron density. The analysis of these spectral features provides detailed information about the structural changes occurring upon protonation.

Below is a table summarizing some of the key vibrational bands and their tentative assignments for 4-(Phenylazo)diphenylamine based on spectroscopic studies of similar azo dyes.

Wavenumber (cm⁻¹)Tentative AssignmentNotes
~1600Phenyl ring C=C stretchingCharacteristic of aromatic rings.
~1440-1490N=N stretchingA key indicator of the azo group, sensitive to protonation.
~1390Phenyl-N stretchingAssociated with the bond between the phenyl ring and the azo group.
~1140-1200C-N stretching (amine)Relates to the diphenylamine (B1679370) moiety.
~920Phenyl ring breathing modeA collective vibration of the phenyl rings.

The distinct absorption maxima of the neutral and protonated forms of 4-(Phenylazo)diphenylamine allow for the selective excitation of their respective Raman spectra when the molecule is adsorbed on an acidic zeolite surface. chemicalbook.com By tuning the wavelength of the excitation laser to match the electronic transition of either the neutral or the protonated species, it is possible to selectively enhance the Raman signals of that particular form.

This technique has been successfully applied to study PADA adsorbed on the faujasitic zeolite, NaY. chemicalbook.com By selectively exciting the Raman spectra, researchers can probe the nature of the acidic sites and the interactions between the molecule and the zeolite surface with a high degree of specificity. This approach has been used to create a calibration curve of Raman intensity versus the number of protons in the supercages of the zeolite, providing a quantitative measure of surface acidity. chemicalbook.com

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of a molecule that result in a change in the dipole moment. The IR spectrum of 4-(Phenylazo)diphenylamine offers further insights into its molecular structure. Key features in the IR spectrum include:

N-H Stretching: A characteristic band for the secondary amine group in the diphenylamine moiety, typically observed in the range of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl rings.

N=N Stretching: The azo group stretching vibration, which can be weak in the IR spectrum, is expected in the region of 1400-1500 cm⁻¹.

C=C Stretching: Vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the 1200-1350 cm⁻¹ range.

The following table provides a summary of expected IR absorption bands for 4-(Phenylazo)diphenylamine.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H StretchSecondary Amine
3000-3100Aromatic C-H StretchPhenyl Rings
1580-1600Aromatic C=C StretchPhenyl Rings
1400-1500N=N StretchAzo Group
1200-1350C-N StretchAmine and Azo Linkage
690-900Aromatic C-H Bending (out-of-plane)Phenyl Rings

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, in 4-(Phenylazo)diphenylamine.

The ¹H NMR spectrum would show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the three phenyl rings. The proton of the N-H group would likely appear as a broader signal, and its chemical shift would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the phenyl rings would resonate in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the nitrogen atoms would have distinct chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms.

Below is an interactive data table with predicted ¹³C NMR chemical shifts for 4-(Phenylazo)diphenylamine based on computational models and data from similar compounds.

Carbon Atom PositionPredicted ¹³C Chemical Shift (ppm)
C (attached to N-H)~143
C (para to N-H)~129
C (ortho/meta to N-H)~120-125
C (attached to N=N)~152
C (para to N=N)~122
C (ortho/meta to N=N)~129-131
Phenylazo ring carbons~122-130

Resonance Raman (RR) Spectroscopy

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 4-(Phenylazo)diphenylamine is characterized by transitions within its conjugated system. The visible absorption maxima of 4-phenylaminoazobenzene derivatives, including 4-(Phenylazo)diphenylamine, are influenced by both the solvent environment and the electronic nature of substituents. researchgate.net The absorption spectra of the neutral form of these compounds are solvent-dependent. researchgate.net

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is varied. wikipedia.org This change is due to the differential solvation of the ground and excited states of the solute molecule, which alters the energy gap between them. wikipedia.org In push-pull type 4-phenylaminoazobenzene derivatives, the visible absorption maxima show a dependence on the solvent, a characteristic of solvatochromism. researchgate.net This effect is attributed to interactions between the dye molecule and the solvent, which can influence the electronic transitions. For instance, a related monoazo disperse dye prepared from 4-aminoacetophenone and N,N-dimethylaniline exhibits positive solvatochromism, with its maximum absorption wavelength (λmax) shifting from 437 nm to 460 nm in solvents of varying polarities. researchgate.net

Table 1: Solvatochromic Data for a Representative Azo Dye

Halochromism and acidochromism refer to the color change of a substance upon interaction with ions or changes in pH, respectively. 4-(Phenylazo)diphenylamine (PADA) exhibits pronounced acidochromism, changing color upon protonation. researchgate.netrsc.org This property makes it a useful indicator. researchgate.netmedchemexpress.com The neutral species and its protonated forms have distinct absorption maxima, allowing for their selective study. researchgate.net For example, adsorption of PADA onto silica-alumina or H-mordenite results in its protonation, indicating the presence of Brønsted acidic sites on these surfaces. researchgate.netrsc.org Resonance Raman spectroscopy, combined with DFT calculations, has been used to study the neutral and protonated forms of PADA. researchgate.net In contrast to the solvent-dependent spectra of the neutral molecule, the absorption spectra of the protonated species are observed to be almost independent of the solvent. researchgate.net

The solvatochromic shifts observed in the electronic spectra of 4-phenylaminoazobenzene derivatives can be correlated with various solvent parameters. researchgate.net The McRae theory, which describes how solvent polarity affects spectral shifts, has been used to analyze the behavior of these compounds. researchgate.net Additionally, the visible absorption maxima have been correlated with solvent donor numbers, which quantify the Lewis basicity of a solvent. researchgate.net These correlations help in understanding the nature and extent of solute-solvent interactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like 4-(Phenylazo)diphenylamine. Methods such as Density Functional Theory (DFT) are widely used to model molecular structures and predict spectroscopic and electronic properties. mdpi.comresearchgate.netnih.gov

DFT calculations have been successfully employed to model the neutral and protonated forms of 4-(Phenylazo)diphenylamine and its derivatives. researchgate.netrsc.org These calculations are instrumental in interpreting experimental data, such as electronic absorption and resonance Raman spectra. researchgate.net A common approach involves using hybrid functionals, like B3LYP, in conjunction with basis sets such as DZ or 6-31G variants. researchgate.netrsc.orgglobalresearchonline.net Time-dependent DFT (TD-DFT) is specifically used to calculate electronic absorption spectra and investigate excited states. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, which aims to find the lowest energy conformation of the molecule. mdpi.comnih.gov For 4-(Phenylazo)diphenylamine, DFT methods are used to calculate the optimized molecular structure in its ground state. researchgate.netglobalresearchonline.net These calculations provide key geometric parameters like bond lengths and angles. globalresearchonline.net

Once the geometry is optimized, the electronic structure can be investigated. This includes analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding the molecule's electronic transitions and reactivity. nih.govchemrxiv.org DFT calculations have been used to model the vibrational spectra of both neutral and protonated PADA, aiding in vibrational assignments. researchgate.netrsc.org

Table 2: Representative Calculated Bond Lengths for Aromatic Systems from DFT Studies

Density Functional Theory (DFT) Calculations

Prediction of Vibrational Spectra

The vibrational spectra of 4-(Phenylazo)diphenylamine (PADA) have been effectively predicted and analyzed using computational methods, providing detailed insights into its molecular structure and bonding. Theoretical modeling, particularly through ab initio calculations, has proven invaluable in assigning the vibrational modes observed in experimental spectroscopic techniques like resonance Raman (RR) spectroscopy.

By employing density functional theory (DFT) at the B3-LYP/DZ level, researchers have successfully calculated the vibrational spectra for both the neutral and protonated forms of PADA. researchgate.netresearchgate.netrsc.org This level of theory has been shown to perform well in modeling such molecules. researchgate.net These computational models allow for a detailed assignment of the complex vibrational spectra. For instance, the calculated spectra provide a basis for understanding the shifts in vibrational frequencies upon protonation, which is crucial for studying the molecule's interaction with acidic surfaces. researchgate.netrsc.org

The assignments for the prominent vibrational modes of neutral 4-(Phenylazo)diphenylamine, as determined by these computational studies, are presented in Table 1. These assignments correlate specific molecular motions, such as C-C stretching, N=N stretching, and various bending modes, with the observed spectral peaks.

Table 1: Predicted Vibrational Frequencies and Assignments for Neutral 4-(Phenylazo)diphenylamine

Calculated Frequency (cm⁻¹)Assignment
1598Phenyl C-C stretch
1488Phenyl C-C stretch
1445Phenyl C-C stretch, C-H in-plane bend
1418N=N stretch
1318Phenyl C-C stretch, C-H in-plane bend
1281Phenyl C-H in-plane bend
1184Phenyl C-H in-plane bend
1149Phenyl C-N stretch
995Phenyl C-C-C trigonal bend

Data sourced from ab initio calculations at the B3-LYP/DZ level. researchgate.net

Simulation of Electronic Absorption Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra of molecules like 4-(Phenylazo)diphenylamine. This approach allows for the prediction of UV-visible absorption wavelengths and the corresponding electronic transitions. While specific TD-DFT studies focusing solely on 4-(Phenylazo)diphenylamine are not extensively detailed in the available literature, the methodology has been widely applied to azobenzene (B91143) and its derivatives, providing a strong basis for understanding the electronic properties of PADA. researchgate.netresearchgate.netcnr.it

TD-DFT calculations can elucidate the nature of the electronic transitions, such as the characteristic n → π* and π → π* transitions in azobenzene compounds. For substituted azobenzenes, these calculations can predict how different functional groups influence the absorption maxima. The diphenylamine moiety in PADA is expected to act as an electron-donating group, which would likely cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted azobenzene.

The general procedure for such a simulation involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on the optimized geometry to obtain the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov

Analysis of Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a well-known phenomenon in azo dyes where a proton can shift between a nitrogen atom of the azo group and an oxygen or nitrogen atom on an adjacent aromatic ring, leading to two different tautomeric forms: the azo form and the hydrazone form. unifr.chrsc.org In the case of 4-(Phenylazo)diphenylamine, the potential for this tautomerism exists, although the equilibrium is expected to strongly favor the azo form.

The structure of 4-(Phenylazo)diphenylamine lacks the hydroxyl group ortho or para to the azo bridge that is typically required to stabilize the hydrazone tautomer through the formation of a quinone-like ring. While the secondary amine group (-NH-) of the diphenylamine moiety could potentially participate in a tautomeric equilibrium, the aromatic stabilization of the two phenyl rings attached to the amine nitrogen would be significantly disrupted in the corresponding hydrazone-like form.

Computational studies on similar azo dyes have utilized quantum-chemical calculations to determine the relative stabilities of the azo and hydrazone tautomers. unifr.ch These studies often show that the hydrazone form is favored in polar solvents for molecules that can form a stable hydrazone structure. rsc.org For 4-(Phenylazo)diphenylamine, however, the energetic cost of disrupting the aromaticity of the diphenylamine system would likely make the hydrazone tautomer significantly less stable under normal conditions. Therefore, it is predicted to exist predominantly in the azo form.

Hartree-Fock (HF) Level of Theory

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that can be applied to study the electronic structure of molecules like 4-(Phenylazo)diphenylamine. While more advanced methods that include electron correlation, such as DFT, are often preferred for higher accuracy, HF calculations still provide valuable insights, particularly as a starting point for more complex computations.

HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons but neglects the instantaneous correlation between them. For a molecule like 4-(Phenylazo)diphenylamine, an HF calculation can be used to determine the molecular orbitals and their energies, the total electronic energy, and the optimized geometry.

While specific HF-level studies on 4-(Phenylazo)diphenylamine are not prominent in recent literature, the method has been applied to its constituent parts, such as aniline (B41778). researchgate.netresearchgate.net These studies provide information on the electronic states and ionization potentials. For 4-(Phenylazo)diphenylamine, an HF calculation would provide a qualitative picture of its electronic structure, which can then be refined by methods that incorporate electron correlation.

Ab Initio Calculations (e.g., B3-LYP/DZ level)

Ab initio calculations, particularly those using density functional theory (DFT) with hybrid functionals like B3-LYP, have been instrumental in investigating the properties of 4-(Phenylazo)diphenylamine. researchgate.netresearchgate.netrsc.org The combination of the Becke, 3-parameter, Lee-Yang-Parr (B3-LYP) functional with a double-zeta (DZ) basis set has been shown to provide a good balance between computational cost and accuracy for this class of molecules. researchgate.net

This level of theory has been successfully used to model the molecular structures of both neutral and protonated 4-(Phenylazo)diphenylamine. researchgate.netrsc.org The optimized geometries obtained from these calculations are crucial for subsequent predictions of other properties, such as vibrational and electronic spectra. As mentioned in section 3.3.1.2, B3-LYP/DZ calculations have enabled the detailed assignment of the vibrational modes of PADA. researchgate.netresearchgate.netrsc.org

The results from these ab initio calculations are vital for interpreting experimental data. For example, by comparing the calculated vibrational spectra of the neutral and protonated forms with experimental resonance Raman spectra, researchers can identify the species present when the molecule is adsorbed on an acidic surface. researchgate.netrsc.org

Investigation of Intermolecular Interactions

The intermolecular interactions of 4-(Phenylazo)diphenylamine are critical in determining its properties in the solid state and in solution. Computational methods can be employed to investigate these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking interactions between the aromatic rings.

For a molecule like 4-(Phenylazo)diphenylamine, the large, nonpolar surface area suggests that London dispersion forces will be a significant component of its intermolecular interactions. The presence of multiple phenyl rings also introduces the possibility of π-π stacking, where the aromatic rings of adjacent molecules align in either a parallel or T-shaped arrangement. These interactions can influence the crystal packing of the solid material and its solubility in different solvents.

Computational approaches to studying these interactions can range from molecular mechanics simulations, which use classical force fields, to more accurate quantum mechanical calculations on molecular dimers or clusters. These calculations can quantify the strength of the different types of intermolecular interactions and predict the most stable arrangements of molecules in an aggregate.

Studies of Nonlinear Optical (NLO) Properties

While direct experimental or computational studies on the nonlinear optical (NLO) properties of 4-(Phenylazo)diphenylamine are not extensively reported, the molecular structure suggests that it may possess interesting NLO characteristics. The molecule contains an azo bridge connecting two different aromatic systems, a structure that can facilitate intramolecular charge transfer, which is a key feature for second-order NLO activity.

Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of organic molecules. researchgate.net Methods such as DFT can be used to calculate the first hyperpolarizability (β), a measure of the second-order NLO response. For similar D-π-A (donor-π-acceptor) systems, DFT calculations have been shown to be a valuable tool for predicting NLO properties. researchgate.net

In 4-(Phenylazo)diphenylamine, the diphenylamine group can act as an electron donor, and the phenylazo group can act as a π-bridge and part of the acceptor system. Theoretical investigations on similar anilines and N,N-dimethylanilines have shown that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly impact the first-order hyperpolarizability. bath.ac.uk Therefore, computational studies on 4-(Phenylazo)diphenylamine would be valuable in quantifying its potential as an NLO material and in guiding the design of new chromophores with enhanced NLO properties.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature. This is particularly important for materials intended for applications where they might be exposed to high temperatures.

While a specific TGA curve for 4-(Phenylazo)diphenylamine is not available in the surveyed literature, the thermal behavior of structurally related azo dyes has been reported. For instance, a similar monoazo disperse dye was found to be thermally stable up to 258 °C. researchgate.net This suggests that 4-(Phenylazo)diphenylamine likely possesses good thermal stability, a characteristic feature of many aromatic azo compounds.

A typical TGA analysis would provide the onset temperature of decomposition and the temperature at which maximum weight loss occurs. The analysis is often conducted under both an inert atmosphere (like nitrogen) and an oxidative atmosphere (like air) to understand the different degradation pathways.

Thermal ParameterTemperature (°C)Atmosphere
Onset of DecompositionData not available in search resultsN2 / Air
Temperature of Maximum DecompositionData not available in search resultsN2 / Air
Residue at 800 °CData not available in search resultsN2 / Air

Applications and Advanced Research Areas of 4 Phenylazo Diphenylamine

Analytical Chemistry Applications

In the field of analytical chemistry, 4-(Phenylazo)diphenylamine is recognized for its function as a versatile indicator in various titrimetric analyses.

4-(Phenylazo)diphenylamine (PDA) has been identified as a highly effective colorimetric indicator for the accurate determination of concentrations for a range of chemical species, including strong bases, Lewis acids, and hydride reducing agents. medchemexpress.comresearchgate.net Its application in these areas provides a clear visual endpoint, facilitating precise quantitative analysis.

Research has demonstrated that 4-(Phenylazo)diphenylamine is an excellent indicator for the titration of a variety of strong bases. researchgate.net The titration process is characterized by a distinct color change, which signals the equivalence point. This method is noted for its accuracy and tolerance of a wide range of counterions and pKa values. researchgate.net

Table 1: Titration of Strong Bases using 4-(Phenylazo)diphenylamine as an Indicator

BaseTitrantCalculated Molarity (M)Titrated Molarity (M)
n-Butyllithiumsec-Butanol2.502.51 ± 0.02
s-Butyllithiumsec-Butanol1.401.39 ± 0.01
t-Butyllithiumsec-Butanol1.701.71 ± 0.01
Lithium diisopropylamidesec-Butanol2.002.01 ± 0.01
Lithium tetramethylpiperididesec-Butanol------
Phenyl magnesium bromidesec-Butanol1.001.01 ± 0.01

This table presents data on the titration of various strong bases with sec-Butanol, using 4-(Phenylazo)diphenylamine to indicate the endpoint. The close agreement between the calculated and titrated molarity highlights the accuracy of this method.

The application of 4-(Phenylazo)diphenylamine extends to the determination of Lewis acids, where it also serves as a reliable colorimetric indicator. medchemexpress.comresearchgate.net This provides a direct visual titration method that is both rapid and straightforward to implement, offering an advantage over indirect methods that may yield inconsistent results. researchgate.net

Table 2: Titration of Lewis Acids using 4-(Phenylazo)diphenylamine as an Indicator

Lewis AcidTitrantCalculated Molarity (M)Titrated Molarity (M)
Boron trifluoride diethyl etherate---------
Titanium tetrachloride---1.000.99 ± 0.01
Tin(IV) chloride---1.001.01 ± 0.01
Diethylaluminum chloride---1.001.01 ± 0.02
Ethylaluminum dichloride---1.000.99 ± 0.01

This table illustrates the utility of 4-(Phenylazo)diphenylamine in the titration of several common Lewis acids. The consistent and accurate results underscore its effectiveness as an indicator in these analytical procedures.

4-(Phenylazo)diphenylamine is also a suitable indicator for the colorimetric titration of hydride reducing agents. medchemexpress.comresearchgate.net This capability further demonstrates the versatility of PDA as a universal indicator across different classes of reagents.

Table 3: Titration of Hydride Reducing Agents using 4-(Phenylazo)diphenylamine as an Indicator

Hydride Reducing AgentTitrantCalculated Molarity (M)Titrated Molarity (M)
Lithium aluminum hydride---1.001.01 ± 0.01
Diisobutylaluminum hydride---1.001.02 ± 0.01
Sodium borohydride---------
Borane dimethyl sulfide (B99878) complex---2.002.01 ± 0.02

This table showcases the application of 4-(Phenylazo)diphenylamine in the quantitative analysis of hydride reducing agents, confirming its broad utility as a titration indicator.

Based on available scientific literature, there is no documented evidence to support the use of 4-(Phenylazo)diphenylamine for the specific detection of heavy metals such as mercury and lead. While other complex azo dyes have been investigated for this purpose, research directly linking 4-(Phenylazo)diphenylamine to heavy metal detection is not apparent.

Current scientific literature does not indicate the use of 4-(Phenylazo)diphenylamine for the detection of ions, such as chloride, or other impurities within pharmaceutical products. Its primary documented application in analytical chemistry remains as a colorimetric indicator for specific titrations.

Reagent in Environmental and Pharmaceutical Analysis

4-(Phenylazo)diphenylamine serves as a versatile reagent in the fields of analytical chemistry, particularly for environmental and pharmaceutical analysis chemimpex.com. Its utility in these sectors stems from its function as an indicator in various chemical reactions. In analytical techniques, it is employed to help detect and quantify specific substances within complex mixtures chemimpex.com. For instance, it has been used as a dye for the detection of heavy metals like mercury and lead biosynth.com. In the pharmaceutical industry, its high sensitivity makes it valuable for identifying impurities in products biosynth.com.

The compound's primary role in analysis is often as a colorimetric indicator. It is recognized as an effective indicator for the precise quantification and titration of strong bases, Lewis acids, and hydride reducing agents medchemexpress.comcaltagmedsystems.co.ukresearchgate.net. This broad applicability allows for the accurate determination of the concentration of a wide range of chemical species.

Table 1: Analytical Applications

Application Area Specific Use Target Analytes Reference
Environmental Analysis Reagent for detection Heavy metals (e.g., mercury, lead) biosynth.com
Pharmaceutical Analysis Reagent for detection Impurities, various substances chemimpex.combiosynth.com
General Analytical Chemistry Colorimetric Indicator Strong bases, Lewis acids, hydride reducing agents medchemexpress.comcaltagmedsystems.co.ukresearchgate.net

Sensor Development

Recent research has explored the application of 4-(Phenylazo)diphenylamine and related compounds in the development of advanced chemical sensors.

4-(Phenylazo)diphenylamine is an excellent colorimetric indicator for the accurate determination of the concentration of various strong bases medchemexpress.comresearchgate.net. As hydroxide (B78521) (OH⁻) is a strong base, the compound's properties are suitable for hydroxide sensing. Its application in this context relies on a distinct color change upon reaction, allowing for the visual titration and quantification of basic solutions. Research has shown that it is effective across a broad pKa range and is tolerant of a variety of counterions, making it a universal indicator for this class of compounds researchgate.net.

While 4-(Phenylazo)diphenylamine itself is primarily used as a colorimetric indicator, significant research has been conducted on developing electrochemical sensors for its parent compound, diphenylamine (B1679370), due to its environmental relevance researchgate.net. Diphenylamine is considered an environmental pollutant, making its detection crucial researchgate.netrsc.org.

Advanced electrochemical sensors for diphenylamine often utilize modified electrodes to enhance sensitivity and selectivity. One such approach involves a composite of reduced graphene oxide and iron oxide nanoparticles with a molecularly imprinted polymer (RGO/Fe₃O₄-IL-MIP) mdpi.comnih.gov. This composite is then applied to a glassy carbon electrode to construct the sensor.

Research Findings on a Diphenylamine Sensor:

Principle: The sensor uses a molecularly imprinted polymer that creates specific recognition sites for the diphenylamine template molecule mdpi.comnih.gov.

Performance: The sensor demonstrates a low detection limit of 0.05 μM for diphenylamine, with a linear response range from 0.1 to 30 μM mdpi.comnih.gov.

Advantage: The use of an ionic liquid as a cross-linker in the polymer matrix results in a significantly higher peak current response compared to sensors made with conventional cross-linkers, indicating superior performance mdpi.comnih.gov.

Table 2: Performance of an RGO/Fe₃O₄-IL-MIP Sensor for Diphenylamine Detection

Parameter Value Reference
Analyte Diphenylamine (DPA) mdpi.comnih.gov
Sensor Type Electrochemical (Modified Glassy Carbon Electrode) mdpi.comnih.gov
Linear Range 0.1–30 μM mdpi.comnih.gov
Detection Limit (S/N = 3) 0.05 μM mdpi.comnih.gov

Materials Science and Photophysical Applications

The distinct chemical structure and properties of 4-(Phenylazo)diphenylamine make it a valuable compound in materials science.

4-(Phenylazo)diphenylamine is a versatile azo compound known for its vibrant color, which has led to its widespread use as a dye and pigment chemimpex.com. Its photophysical properties include a maximum absorbance (λmax) at approximately 411 nm sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The compound is noted for its thermal stability and resistance to fading, which are critical properties for coloration applications requiring durability chemimpex.com.

In the textile and plastics industries, 4-(Phenylazo)diphenylamine is recognized for its ability to impart vivid shades and enhance colorfastness chemimpex.com. As a component in the production of azo dyes, it contributes to creating stable and bright colors for various materials chemimpex.com. Its application in these sectors leverages its durability and resistance to degradation, ensuring long-lasting coloration of the final products.

Dye and Pigment Applications

Coatings and Inks

4-(Phenylazo)diphenylamine is a versatile azo compound recognized for its applications in the formulation of coatings and inks. scispace.com Its utility in this sector stems from its distinct chemical properties, which include vibrant color, high thermal stability, and notable resistance to fading. scispace.com These characteristics make it an ideal choice for applications that demand durable and long-lasting coloration. scispace.com The inherent stability of the molecule ensures that coatings and inks containing it maintain their chromatic integrity over time, even when exposed to challenging environmental conditions. Researchers and industry professionals utilize 4-(Phenylazo)diphenylamine to enhance the performance and aesthetic qualities of their products. scispace.com

Photochromic Molecules and Films

As a derivative of azobenzene (B91143), 4-(Phenylazo)diphenylamine is part of a class of molecules known for their photochromic properties. researchgate.netacs.org Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. aip.org This phenomenon in azobenzene-based materials is rooted in the trans-cis isomerization of the azo group (-N=N-) upon light exposure. researchgate.netacs.org The more stable trans isomer can be converted to the cis isomer by irradiation with light of a suitable wavelength (typically UV or blue-green light), leading to significant changes in molecular geometry and dipole moment. researchgate.netrsc.org This reversible process forms the basis for the development of light-responsive materials, such as smart coatings and dynamic optical filters. researchgate.netacs.orgedinst.com The integration of such molecules into polymer films allows for the creation of materials that can change color or other optical properties in response to a light stimulus. aip.orgacs.org

A significant optical phenomenon observed in films containing azobenzene derivatives like 4-(Phenylazo)diphenylamine is photoinduced birefringence. researchgate.netrsc.org Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Initially, in an amorphous polymer film, the azobenzene chromophores are randomly oriented, making the material optically isotropic. researchgate.net

Upon irradiation with linearly polarized light, the azobenzene molecules undergo repeated trans-cis-trans isomerization cycles. acs.orgrsc.org During this process, molecules whose transition dipole moment is aligned with the light's polarization axis are more likely to absorb a photon and isomerize. This repeated excitation and reorientation eventually leads to a statistical alignment of the chromophores perpendicular to the direction of the incident light's polarization, as in this orientation they are less likely to absorb light. acs.org This macroscopic alignment of the molecules breaks the material's isotropy, inducing a significant and stable birefringence. researchgate.net The induced birefringence can be erased by heating the material or by irradiating it with circularly polarized light. This controllable writing and erasing of birefringence is a key feature for applications in optical data storage and polarization control devices. researchgate.net

ParameterDescriptionReference
Inducing Stimulus Linearly polarized light (e.g., 450 nm, 532 nm) researchgate.net
Underlying Mechanism Repetitive trans-cis-trans photoisomerization cycles leading to molecular reorientation. acs.orgrsc.org
Result Anisotropic alignment of chromophores perpendicular to the light polarization axis. acs.org
Macroscopic Effect The material becomes birefringent (optically anisotropic). researchgate.net
Erasure Methods Heating above the glass transition temperature or irradiation with circularly polarized light.

Another remarkable photomechanical effect in materials containing azobenzene moieties is the formation of Surface Relief Gratings (SRGs). When a thin film of an azobenzene-containing polymer is exposed to an interference pattern of two coherent laser beams, a topographic grating can be inscribed on its surface. This process involves the macroscopic movement and transport of polymer material on a scale of micrometers, driven by the photoisomerization of the azobenzene chromophores.

The formation of these gratings is strongly dependent on the polarization of the writing beams. The underlying mechanism is believed to be a result of forces generated by the light gradient and the molecular motion during the isomerization cycles, which causes the polymer to migrate from regions of high light intensity to regions of low intensity. This creates a sinusoidal surface modulation that acts as a diffraction grating. These SRGs are stable at room temperature but can be erased by heating the film, which allows the surface to relax back to a flat state. The ability to directly write complex surface patterns with light makes these materials highly attractive for applications in diffractive optics, holography, and microfabrication. researchgate.net

FeatureDescriptionReference
Process Holographic inscription using two coherent laser beams.
Mechanism Light-induced mass transport driven by trans-cis isomerization of azobenzene units.
Result Formation of a stable, periodic, two-dimensional structure on the material's surface.
Typical Depth Can range from nanometers to hundreds of nanometers.
Applications Diffractive optics, data storage, fabrication of micro- and nano-scale devices. researchgate.net

UV Protection Additive

The molecular structure of 4-(Phenylazo)diphenylamine allows it to absorb light in the ultraviolet (UV) portion of the electromagnetic spectrum. scispace.com This inherent property positions it as a potential additive for UV protection in various material formulations. scispace.com By incorporating it into polymers or coatings, it can help to prevent the degradation of the host material that is often caused by exposure to UV radiation. The absorbed UV energy is dissipated through photophysical processes within the molecule, thereby shielding the underlying material from harmful radiation.

Electroluminescent (EL) Properties in Organic Light Emitting Diodes (OLEDs)

While 4-(Phenylazo)diphenylamine is not typically used as a primary emitter in Organic Light Emitting Diodes (OLEDs), its structural components and the properties of related azobenzene derivatives suggest potential roles in electroluminescent devices. The triphenylamine (B166846) group, which is structurally related to the diphenylamine moiety in the subject compound, is a well-known hole transport unit used in the emitter layer of OLEDs.

Research on other azobenzene derivatives has shown their utility in enhancing OLED performance when used in functional layers. For instance, azobenzene-based self-assembled monolayers (AZO-SAMs) have been used to functionalize the anodes of OLEDs. scispace.comrsc.org Studies have demonstrated that these AZO-SAMs can improve the external quantum efficiency (EQE) by an order of magnitude and lower the device's turn-on voltage. scispace.comrsc.org This improvement is attributed to a reduction in the energy barrier for hole injection from the anode into the organic layer, which promotes a better balance of charge carriers (holes and electrons) within the device. scispace.comrsc.org The azobenzene layer itself does not alter the emission color of the device but significantly enhances its efficiency. rsc.org

Furthermore, the electronic properties of azobenzene derivatives, such as their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by adding different substituent groups. researchgate.net This allows for the design of molecules that can influence charge transport and recombination within a device, potentially stabilizing excited states or assisting in charge recombination, which are key processes in electroluminescence.

Role in High-Performance Materials

4-(Phenylazo)diphenylamine is valued for its contribution to the development of high-performance materials. scispace.com Its utility is derived from a combination of properties including thermal stability, colorfastness, and its photo-responsive nature. scispace.com Materials that require durability and resistance to fading, such as specialized coatings, benefit from its inclusion. scispace.com Additionally, its photochromic characteristics, particularly the ability to induce birefringence and form surface relief gratings, make it a key component in the research and development of advanced optical materials for data storage, photonics, and smart systems. researchgate.net

Catalysis and Surface Chemistry

4-(Phenylazo)diphenylamine (also known as PADA) has been utilized as a probe molecule in the field of catalysis and surface chemistry to characterize the acidic properties of solid materials. researchgate.netrsc.orgresearchgate.net Its distinct color change upon protonation allows for the spectroscopic investigation of acid sites on the surfaces of catalysts.

The adsorption of 4-(Phenylazo)diphenylamine onto the surfaces of acidic oxides, such as silica-alumina and H-mordenite, has been studied to understand the nature of surface acidity. researchgate.netrsc.orgresearchgate.net When PADA is adsorbed from a solution onto these surfaces, it interacts with the acid sites present.

Research employing resonance Raman (RR) spectroscopy has shown that the adsorption of PADA on both silica-alumina and H-mordenite leads to the protonation of the PADA molecule. researchgate.netrsc.orgresearchgate.net This protonation is indicative of the presence of Brønsted acid sites on these oxide surfaces. The interaction involves the transfer of a proton from the catalyst surface to the azo group of the PADA molecule.

The following table summarizes the observed adsorption behavior of 4-(Phenylazo)diphenylamine on these oxide surfaces.

Oxide SurfaceAdsorption ObservationTechnique Used
Silica-AluminaProtonation of PADAResonance Raman (RR) Spectroscopy
H-MordeniteProtonation of PADAResonance Raman (RR) Spectroscopy

This table is based on findings from resonance Raman spectroscopic studies. researchgate.netrsc.orgresearchgate.net

4-(Phenylazo)diphenylamine serves as an effective probe for identifying and characterizing Brønsted acid sites on solid surfaces. researchgate.netrsc.orgresearchgate.net The strength of the acid sites can be inferred from the ability of the surface to protonate the PADA molecule.

Studies have demonstrated that the protonation of PADA on silica-alumina and H-mordenite surfaces indicates the presence of Brønsted acidic sites with a pKa of ≤1.5. researchgate.netrsc.orgresearchgate.net The resonance Raman spectra of the adsorbed PADA provide a signature that is characteristic of the protonated form of the molecule, allowing for a direct assessment of the Brønsted acidity of the material. This spectroscopic approach provides valuable information that is complementary to other methods of surface acidity characterization. rsc.org

The key findings from the use of PADA as a probe for surface acidity are detailed in the table below.

Catalyst SurfaceType of Acidity ProbedpKa of Acid Sites Indicated by PADA Protonation
Silica-AluminaBrønsted Acid Sites≤1.5
H-MordeniteBrønsted Acid Sites≤1.5

Data derived from resonance Raman spectroscopic analysis of PADA adsorption. researchgate.netrsc.orgresearchgate.net

Biomedical and Biological Research (Excluding Dosage/Administration Information)

While specific biomedical research on 4-(Phenylazo)diphenylamine is limited in publicly available literature, its classification as an azo dye raises considerations regarding its potential biological properties, particularly its mutagenicity.

Direct mutagenicity studies on 4-(Phenylazo)diphenylamine are not extensively reported. However, as an azo dye, it belongs to a class of compounds that has been subject to scrutiny for potential mutagenic and carcinogenic effects. nih.govunesp.brnih.govresearchgate.netresearchgate.net

The potential mutagenicity of many azo dyes is linked to their biotransformation. nih.govunesp.br Reductive cleavage of the azo bond (-N=N-) by enzymes from intestinal microflora or the liver can lead to the formation of aromatic amines. unesp.brresearchgate.net Some of these aromatic amines are known to be mutagenic or carcinogenic. nih.gov For instance, studies on other azo dyes like Disperse Red 13 and Disperse Red 1 have shown that both the parent dye and its reduction products can exhibit mutagenic activity. unesp.brnih.gov

The following table summarizes the general concerns regarding the potential mutagenicity of azo dyes, which may be applicable to 4-(Phenylazo)diphenylamine.

Compound ClassMechanism of Potential MutagenicityResulting ProductsExamples of Mutagenic Concern
Azo DyesReductive cleavage of the azo bondAromatic AminesCertain aromatic amines are known mutagens/carcinogens

This table outlines the general pathway for the potential mutagenicity of azo dyes based on existing research on this class of compounds. nih.govunesp.brresearchgate.net

Q & A

Q. What are the established synthetic protocols for 4-(Phenylazo)diphenylamine, and how can reaction efficiency be optimized?

4-(Phenylazo)diphenylamine is synthesized via diazotization and coupling reactions. A common method involves reacting diphenylamine with a diazonium salt derived from aniline under controlled pH (acidic conditions). Key parameters include temperature (0–5°C to prevent premature decomposition of diazonium intermediates) and stoichiometric ratios. Post-synthesis, purification via recrystallization in ethanol or toluene is critical to achieve ≥97% purity . To optimize efficiency, monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction time based on the disappearance of starting materials.

Q. How should researchers characterize the purity and structural integrity of 4-(Phenylazo)diphenylamine?

Characterization requires a multi-method approach:

  • UV-Vis Spectroscopy : Confirm absorption maxima at ~411 nm (in ethanol) and 539 nm (in acidic media, e.g., toluene sulfonic acid), indicative of azo-hydrazone tautomerism .
  • Elemental Analysis : Compare calculated vs. found percentages for C, H, and N (e.g., C: 79.10%, H: 5.49%, N: 15.41% for C₁₈H₁₅N₃) to assess purity .
  • Melting Point : Validate consistency with literature values (89–91°C) .

Q. What safety protocols are essential when handling 4-(Phenylazo)diphenylamine in the laboratory?

The compound is a skin, eye, and respiratory irritant. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of dust and direct contact. In case of exposure:

  • Skin/Eyes : Rinse immediately with water for ≥15 minutes .
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the azo-hydrazone tautomerism of 4-(Phenylazo)diphenylamine influence its spectroscopic properties, and how can this be leveraged in analytical applications?

The azo group (–N=N–) undergoes tautomerism to a hydrazone structure (–NH–N=) under acidic conditions, altering absorption spectra. In ethanol, the azo form dominates (λₘₐₓ ~411 nm), while protonation in acidic media (e.g., pH <2.5) shifts λₘₐₓ to 539 nm . Researchers can exploit this pH-dependent behavior to design colorimetric sensors or pH indicators. To validate tautomeric shifts, conduct pH titrations with simultaneous UV-Vis monitoring and correlate spectral changes with protonation states using computational modeling (e.g., DFT calculations).

Q. What methodologies are recommended to resolve discrepancies in elemental analysis data for 4-(Phenylazo)diphenylamine?

Conflicting elemental data may arise from impurities (e.g., unreacted diphenylamine) or hydration. Address this by:

  • Repetitive Recrystallization : Use solvents like ethanol to remove non-polar impurities.
  • Combined Techniques : Cross-validate with mass spectrometry (MS) for molecular ion peaks (m/z 273.34) and NMR (¹H/¹³C) to confirm aromatic proton environments and absence of extraneous signals .
  • Thermogravimetric Analysis (TGA) : Rule out hydration by assessing weight loss patterns under controlled heating .

Q. How can the environmental stability and degradation pathways of 4-(Phenylazo)diphenylamine be systematically investigated?

Design studies to assess:

  • Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC-MS to identify byproducts (e.g., aniline derivatives) .
  • Oxidative Degradation : Use oxidizing agents (e.g., H₂O₂/Fe²⁺) under varying pH to simulate environmental conditions. Quantify reaction kinetics using pseudo-first-order models.
  • Microbial Biodegradation : Screen soil or wastewater microbiota for azoreductase activity, which cleaves azo bonds .

Methodological Guidance

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for 4-(Phenylazo)diphenylamine derivatives?

  • Synthetic Modifications : Introduce substituents (e.g., –NO₂, –CH₃) at the phenyl rings to alter electronic/steric effects.
  • Physicochemical Profiling : Measure logP (lipophilicity), pKa, and solubility to correlate with bioactivity .
  • Biological Assays : Test derivatives for specific endpoints (e.g., antimicrobial activity) using standardized protocols (e.g., CLSI guidelines) .

Q. What strategies can mitigate batch-to-batch variability in synthetic yields of 4-(Phenylazo)diphenylamine?

  • Process Control : Standardize reaction parameters (temperature, stirring rate) using automated reactors.
  • Quality Control (QC) : Implement in-line FTIR or Raman spectroscopy to monitor diazonium salt formation in real time .
  • Statistical Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., pH, reagent ratio) affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.